6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Description
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound used in scientific research. It has a molecular weight of 256.06 and a molecular formula of C8H6BrN3O2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde often involves complex synthetic approaches . For instance, the synthesis of related compounds has been achieved through oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde consists of a pyrimidine ring substituted with a bromo group at the 6th position, a methoxy group at the 2nd position, and a carbaldehyde group at the 3rd position .Physical And Chemical Properties Analysis
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a powder at room temperature . Its boiling point and other physical properties are not specified in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Bioconjugation and Chemical Biology
Coordination Chemistry and Metal Complexes
Fluorescent Probes and Imaging Agents
properties
IUPAC Name |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8-6(4-13)7-10-2-5(9)3-12(7)11-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQFSRQJDICNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
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